Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antagonist Activity
Research into similar compounds has led to the development of molecules with potential 5-HT2 antagonist activity. For example, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and related structures demonstrated potent in vitro 5-HT2 antagonist activities, suggesting applications in developing treatments for conditions mediated by this receptor, such as certain psychiatric disorders (Watanabe, Yoshiwara, & Kanao, 1993).
Antimicrobial Activities
Compounds with a structure analogous to the queried molecule have been synthesized and evaluated for their antimicrobial properties. Notably, new 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Adenosine A2a Receptor Antagonists
Piperazine derivatives, closely related to the compound , have been identified as potent and selective adenosine A2a receptor antagonists. These findings are significant in the context of neurological disorders, especially Parkinson's disease, where such antagonists can offer therapeutic benefits (Vu et al., 2004).
Analytical and Spectral Studies
The furan ring, a feature in the compound's structure, has been explored for its chelating properties and potential antimicrobial activity. Studies have synthesized and characterized metal complexes with furan-containing ligands, leading to insights into their biochemical interactions and potential applications in medicinal chemistry (Patel, 2020).
Solar Energy Conversion
Research into phenothiazine derivatives with furan linkers, similar to the structural motifs in the queried compound, has revealed their effectiveness in dye-sensitized solar cells, demonstrating an improvement in solar energy-to-electricity conversion efficiency. This suggests potential applications in developing more efficient solar energy technologies (Kim et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 4-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-25-17(24)21-8-6-20(7-9-21)13(12-5-4-10-26-12)14-15(23)22-16(27-14)18-11(2)19-22/h4-5,10,13,23H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXBOGOKZOMNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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